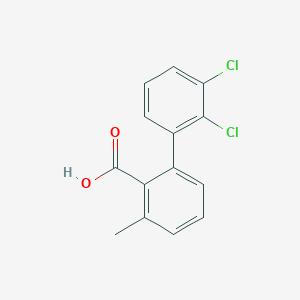
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) is a synthetic compound that has been studied for its various applications in the scientific research and development field. It is a white crystalline powder that is highly soluble in ethanol and water. It has a melting point of 154-156°C and a boiling point of 248-250°C. It has a molecular formula of C13H10F3O3 and a molecular weight of 284.22 g/mol.
Applications De Recherche Scientifique
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has been studied for its various applications in the scientific research and development field. It has been used as an intermediate in the synthesis of pharmaceuticals and as a reagent in the synthesis of organic compounds. It has also been used as a chromogenic reagent in the analysis of amino acids and peptides. Furthermore, it has been used as a catalyst in the synthesis of polymers and as a stabilizer in the production of polyurethanes.
Mécanisme D'action
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) acts as an inhibitor of the enzyme monoamine oxidase (MAO) in the body. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) can increase the levels of these neurotransmitters, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has been studied for its effects on the biochemical and physiological processes in the body. It has been found to have anticonvulsant, anxiolytic, antidepressant, anti-inflammatory, and neuroprotective effects. It has also been found to have beneficial effects on cognitive function and memory. Additionally, it has been found to have an anti-tumor effect and to be effective in the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) has several advantages for lab experiments. It is stable, non-toxic, and non-irritating. It is also easy to handle and is relatively inexpensive. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light or heat, which can also limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%). It could be used in the development of new pharmaceuticals and in the synthesis of organic compounds. It could also be used as a catalyst in the production of polymers and as a stabilizer in the production of polyurethanes. Additionally, it could be studied for its potential use in the treatment of other diseases and disorders, such as Parkinson’s disease and depression. Finally, it could be studied for its potential use as an antioxidant or in the development of new drugs.
Méthodes De Synthèse
2-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (95%) can be synthesized through the reaction of 4-trifluoromethylbenzoic acid and 2-methoxyethanol. The reaction is carried out in aqueous solution at a temperature of 80-85°C for 4-6 hours. The reaction is then quenched with water and the product is isolated by crystallization.
Propriétés
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-8-10(4-7-12(13)14(19)20)9-2-5-11(6-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGYEVHDJGQQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691169 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261773-27-6 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














